1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate belongs to the indoline class of heterocyclic organic molecules. Its systematic IUPAC name derives from its bicyclic scaffold:
- Indoline core : A fused bicyclic system comprising a benzene ring (positions 1–6) fused to a pyrrolidine ring (positions 7–9).
- Substituents :
- A tert-butoxycarbonyl (Boc) group at position 1 of the indoline nitrogen.
- A carboxylate group at position 3 of the pyrrolidine ring.
The full IUPAC name is 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1H-indole-3-carboxylate , reflecting the tert-butyl ester (2-methylpropan-2-yl) attached via an oxycarbonyl linkage to nitrogen, and the carboxylate at C3.
The structural representation (Figure 1) highlights:
- A planar indole aromatic system with partial saturation at C2–C3.
- Trans configuration of the carboxylate group relative to the Boc-protected nitrogen, as inferred from crystallographic analogs.
Table 1: Key structural features
| Feature | Description |
|---|---|
| Bicyclic system | Benzene fused to pyrrolidine (indoline) |
| Substituent positions | Boc at N1; carboxylate at C3 |
| Bond hybridization | sp² carbons in benzene; sp³ carbons in pyrrolidine |
CAS Registry Number and Alternative Designations
The compound is uniquely identified by CAS Registry Number 177201-79-5 . Alternative designations include:
- 1-(tert-Butoxycarbonyl)indoline-3-carboxylate (PubChem)
- tert-Butyl 3-carboxyindoline-1-carboxylate (research catalogs)
These variants emphasize the tert-butyl ester (Boc) and carboxylate functional groups. The European Community (EC) number 837-554-5 further classifies it under EU regulatory frameworks.
Molecular Formula and Weight Analysis
The molecular formula is C₁₄H₁₆NO₄⁻ , with a molecular weight of 262.28 g/mol . Key mass contributions include:
- Indoline core : C₈H₇N (121.15 g/mol)
- Boc group : C₅H₉O₂ (101.12 g/mol)
- Carboxylate : COO⁻ (44.01 g/mol)
Table 2: Elemental composition
| Element | Quantity | Contribution (g/mol) |
|---|---|---|
| C | 14 | 168.14 |
| H | 16 | 16.12 |
| N | 1 | 14.01 |
| O | 4 | 64.00 |
| Charge | -1 | - |
Isotopic patterns show a base peak at m/z 262.28 (M⁻), with fragments at m/z 201.11 (Boc loss) and m/z 121.08 (indoline core).
Stereochemical Considerations in Dihydroindole Systems
The dihydroindole scaffold introduces two stereogenic centers:
- C2 of the pyrrolidine ring.
- C3 bearing the carboxylate group.
In the parent indoline-3-carboxylic acid (CAS 39891-70-8), the C3 substituent adopts an endo configuration, favoring hydrogen bonding with the NH group. For this compound:
- C3 stereochemistry : X-ray data of analogs suggest a cis relationship between the carboxylate and adjacent NH group in the absence of steric hindrance.
- Conformational flexibility : The pyrrolidine ring adopts a half-chair conformation, with the Boc group occupying an equatorial position to minimize steric strain.
Table 3: Stereochemical parameters
| Parameter | Value | Method of Determination |
|---|---|---|
| Dihedral angle (N1-C3) | 112.5° | Computational modeling |
| Ring puckering amplitude | 0.42 Å (half-chair) | X-ray crystallography |
Structure
3D Structure
Properties
Molecular Formula |
C14H16NO4- |
|---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-10(12(16)17)9-6-4-5-7-11(9)15/h4-7,10H,8H2,1-3H3,(H,16,17)/p-1 |
InChI Key |
MVCIMEGPCAVHOK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Protection of the Indole Nitrogen with the Boc Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern synthetic chemistry, widely employed to protect amine functionalities during multi-step syntheses. For 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate, the Boc group is introduced at the indole nitrogen to prevent unwanted side reactions during subsequent steps. This protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or sodium hydroxide.
Reaction Conditions and Optimization
The reaction is conducted in anhydrous tetrahydrofuran (THF) or acetonitrile at 0–25°C, with completion typically achieved within 2–4 hours. For example, protection of the indole nitrogen in related compounds has been reported with yields exceeding 85% when using DMAP as a catalyst. The Boc group’s stability under basic and nucleophilic conditions ensures compatibility with downstream reduction and functionalization steps.
Reduction of Indole to 2,3-Dihydroindole
The conversion of the aromatic indole ring to its 2,3-dihydro counterpart is critical for achieving the target compound’s saturated scaffold. Two primary methods dominate this transformation: catalytic hydrogenation and chemical reduction with boron hydrides .
Catalytic Hydrogenation
Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (1–3 atm) is commonly used for indole reduction. However, this method faces challenges with over-reduction of the indole ring to fully saturated indolines and unintended side reactions at other functional groups. For instance, hydrogenation of Boc-protected indoles at 25°C in ethyl acetate has been reported to yield 2,3-dihydroindoles with 70–80% efficiency, though competing reduction of ester or nitrile groups may occur.
Chemical Reduction with Boron Hydrides
Sodium borohydride (NaBH₄) and zinc borohydride (Zn(BH₄)₂) offer superior selectivity for partial indole reduction. In a study by PMC, Zn/HCl in ethyl acetate selectively reduced the indole double bond without affecting adjacent nitrile or ester groups, achieving yields of 60–87%. This method’s chemoselectivity is particularly advantageous when functional groups such as carboxylates are present.
Table 1: Comparison of Reduction Methods
| Method | Reagents/Conditions | Yield (%) | Selectivity Issues |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H₂ (1 atm), EtOAc | 70–80 | Over-reduction to indoline |
| Zn/HCl Reduction | Zn, dilute HCl, EtOAc, 25°C | 60–87 | Minimal side reactions |
| NaBH₄ Reduction | NaBH₄, THF, 0°C | 50–65 | Ester group instability |
Introduction of the Carboxylate Group
The 3-carboxylate moiety is introduced via hydrolysis of a pre-installed nitrile or ester group. Two pathways are prevalent:
Nitrile Hydrolysis
Nitriles adjacent to the indole ring are hydrolyzed to carboxylates using acidic or basic conditions. For example, treatment of 3-cyano-2,3-dihydroindole with 6M HCl at reflux for 12 hours yields the corresponding carboxylic acid, which is subsequently deprotonated to the carboxylate salt. This method achieves >90% conversion but requires careful pH control to avoid Boc group cleavage.
Ester Saponification
Methyl or ethyl esters at the 3-position are saponified using aqueous sodium hydroxide (2–4M) in methanol/THF mixtures. Reaction times of 4–6 hours at 50°C provide the carboxylate in 75–85% yield. This approach is favored for its mild conditions and compatibility with the Boc-protected nitrogen.
Industrial-Scale Synthesis and Process Optimization
Scalable production of this compound requires continuous flow reactors and automated purification systems. Key advancements include:
Flow Microreactor Systems
Microreactors enhance heat and mass transfer, reducing reaction times and improving yields. For example, Boc protection in a flow system achieves 95% conversion in 30 minutes, compared to 2 hours in batch processes.
Green Chemistry Approaches
Solvent-free conditions and recyclable catalysts (e.g., immobilized DMAP) minimize waste. A recent study demonstrated a 20% reduction in organic solvent use during the reduction step without compromising yield.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthetic Routes
The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate typically involves several key steps:
- Starting Materials : The synthesis often begins with 2-methylindole.
- Protection of Amino Group : The amino group on the indole ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
- Methylation : Methylation at the 2-position is achieved using methyl iodide and a base like potassium carbonate.
- Carboxylation : The introduction of the carboxylic acid group at the 5-position is performed through carboxylation reactions using suitable reagents.
The biological activity of this compound has been attributed to its interactions with various receptors in the central nervous system. Preliminary studies suggest that this compound may act as an agonist for metabotropic glutamate receptors (mGluRs), which are implicated in neuropharmacological processes such as anxiety and mood regulation.
| Activity Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Agonist for mGluRs | Modulation of neurotransmitter release | Treatment of anxiety and mood disorders |
| Enzyme inhibition | Targeting specific enzymes | Therapeutic effects in various diseases |
| Interaction with CNS | Influence on neuropharmacological pathways | Research in neurodegenerative conditions |
Therapeutic Applications
This compound has potential therapeutic applications due to its biological activity:
- Neuropharmacology : Given its interaction with mGluRs, this compound may be explored for developing treatments for anxiety disorders and depression.
- Cancer Research : Investigations into its ability to inhibit specific enzymes could lead to new cancer therapies.
Case Studies
Recent studies have highlighted the compound's role in various research contexts:
- Neuropharmacological Studies : Research has demonstrated that derivatives of this compound can effectively modulate receptor activity, leading to improved outcomes in animal models of anxiety.
- Synthetic Chemistry : The compound has been utilized as an intermediate in synthesizing more complex indole derivatives, showcasing its versatility in organic synthesis.
Table: Case Study Summaries
| Study Focus | Findings | Implications |
|---|---|---|
| Neuropharmacology | Agonistic effects on mGluRs | Potential treatment for mood disorders |
| Organic Synthesis | Use as an intermediate for complex molecules | Expanding synthetic methodologies |
Mechanism of Action
The mechanism of action of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Ethyl 1-Methyl-2,3-Dihydroindole-2-Carboxylate (CAS: 97608-35-0)
- Molecular Formula: C₁₂H₁₅NO₂ (vs. C₁₅H₁₉NO₄ for the target compound) .
- Key Differences :
- Substituent Position: The carboxylate ester is at position 2 instead of 3.
- Protecting Group: Lacks the Boc group; instead, a methyl group is attached to the indole nitrogen.
- Implications :
- The absence of the Boc group simplifies synthesis but limits stability under acidic conditions .
Methyl 1-Methyl-β-carboline-3-Carboxylate
- Molecular Formula : C₁₄H₁₂N₂O₂ .
- Key Differences :
- Core Structure: β-carboline (tricyclic pyrido[3,4-b]indole) vs. dihydroindole (bicyclic).
- Functional Groups: Contains a β-carboline nitrogen scaffold, enabling π-π stacking interactions absent in the target compound.
- Implications :
- The β-carboline system exhibits enhanced planarity and conjugation, leading to distinct UV-Vis and fluorescence properties.
- Higher metabolic stability due to aromaticity but reduced solubility compared to the dihydroindole analogue .
Table 1: Comparative Data
Environmental and Metabolic Behavior
- Lumping Strategy : Compounds with similar substituents (e.g., carboxylate esters, Boc groups) may be grouped in environmental fate models due to shared hydrolysis pathways or biodegradation mechanisms .
- Degradation : The Boc group’s acid sensitivity suggests faster degradation under low-pH conditions compared to the methyl-substituted analogue .
Research Findings and Implications
- Medicinal Chemistry : The Boc-protected dihydroindole scaffold is a promising intermediate for kinase inhibitors or protease-resistant peptides due to its balance of stability and reactivity .
- Materials Science : The tert-butyl group’s steric bulk could enhance thermal stability in polymer applications compared to simpler esters .
Biological Activity
1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a dihydroindole core and a tert-butoxycarbonyl (Boc) group, this compound has been studied for its interactions with various biological targets, particularly in the context of cancer research.
- Molecular Formula : C₁₄H₁₇NO₄
- Molecular Weight : 263.29 g/mol
- IUPAC Name : 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid
The biological activity of this compound is primarily attributed to its interaction with E3 ubiquitin ligases, particularly cereblon . This interaction plays a crucial role in modulating protein degradation pathways, which are often dysregulated in cancer cells. By influencing these pathways, the compound may promote apoptosis and inhibit cell proliferation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes involved in cancer progression.
- Modulation of Cell Signaling Pathways : The compound affects pathways related to cell survival and proliferation.
- Potential Therapeutic Applications : Due to its ability to alter protein homeostasis, it is being explored for the development of novel therapeutic agents targeting various cancers.
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
Study 1: Interaction with Cereblon
A study demonstrated that the compound binds to cereblon, leading to changes in substrate specificity and promoting targeted degradation of proteins associated with tumor growth. This finding suggests potential applications in developing targeted therapies for cancers characterized by aberrant protein levels .
Study 2: Inhibition of Cell Proliferation
In vitro assays have shown that treatment with this compound results in a significant reduction in the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Boc-indoline-7-carboxylic acid | C₁₄H₁₇NO₄ | Contains a Boc protecting group but differs in position on the indole ring. |
| Methyl 2,3-dihydroindole-4-carboxylate | C₁₄H₁₅NO₂ | Lacks the tert-butoxycarbonyl group; different substitution pattern on the indole. |
| 5-methylsulfonyl-2,3-dihydroindole-1-carboxylate | C₁₄H₁₅NO₄S | Incorporates a sulfonyl group which alters its reactivity and biological profile. |
Q & A
Q. What are the standard synthetic routes for preparing 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate?
The compound is synthesized via a multi-step process involving tert-butoxycarbonyl (Boc) protection of the indole nitrogen, followed by esterification. A related method (for analogous indole derivatives) involves refluxing 3-formyl-indole precursors with sodium acetate in acetic acid, yielding crystalline products after recrystallization from DMF/acetic acid . Key steps include:
- Protection of the indole nitrogen using Boc anhydride under basic conditions.
- Esterification of the carboxylic acid group using methyl chloroformate or similar reagents.
- Purification via recrystallization or column chromatography to isolate the diastereomers .
Q. How should researchers handle this compound safely in laboratory settings?
Safety protocols emphasize:
- Personal protective equipment (PPE): Gloves, goggles, lab coats, and masks to avoid skin/eye contact or inhalation .
- Ventilation: Use fume hoods during synthesis or handling to mitigate exposure to volatile byproducts.
- Waste disposal: Segregate chemical waste and collaborate with certified disposal services to prevent environmental contamination .
- Stability: Store in airtight containers at low temperatures (-20°C) to prevent hydrolysis of the Boc group .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy:
- ¹H NMR identifies proton environments (e.g., dihydroindole CH₂ groups at δ 3.5–4.5 ppm and Boc methyl groups at δ 1.2–1.4 ppm).
- ¹³C NMR confirms ester carbonyls (~170 ppm) and Boc quaternary carbons (~80 ppm) .
- FT-IR: Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Boc C=O) .
- HRMS: Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the Boc protecting group influence the compound’s reactivity in subsequent reactions?
The Boc group:
- Steric hindrance: Shields the indole nitrogen, directing electrophilic substitutions to the 5-position of the indole ring.
- Acid sensitivity: Requires mild deprotection conditions (e.g., TFA in DCM) to avoid ester hydrolysis .
- Thermal stability: Decomposes above 150°C, necessitating low-temperature reactions .
Contradictions in reaction yields (e.g., 51% vs. 86% in similar syntheses ) may arise from Boc group lability under varying pH or solvent conditions.
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral auxiliaries: Use (S)-proline derivatives to induce asymmetry in dihydroindole precursors .
- Chromatographic resolution: Employ chiral HPLC columns (e.g., Chiralpak AD-H) or recrystallization with chiral solvents.
- Kinetic control: Adjust reaction temperature and catalyst loading to favor one enantiomer .
Q. How can researchers resolve contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 51% vs. 86% ) often stem from:
- Reaction time/temperature: Extended reflux durations may degrade intermediates.
- Purification methods: Column chromatography (vs. recrystallization) improves recovery of polar byproducts.
- Catalyst choice: Transition-metal catalysts (e.g., Pd/C) enhance selectivity but require rigorous exclusion of moisture .
Q. What are the applications of this compound in multi-step organic syntheses?
- Peptide mimetics: The dihydroindole scaffold serves as a rigid backbone for non-natural amino acids.
- Heterocycle synthesis: Reactivity at the 3-carboxylate enables cyclization to pyrroloindole derivatives under Mitsunobu conditions .
- Protecting group strategies: The Boc group allows sequential functionalization of the indole ring .
Methodological Challenges and Solutions
Q. How to troubleshoot low yields in the esterification step?
- Moisture control: Use anhydrous solvents (e.g., DMF, THF) and molecular sieves to prevent hydrolysis.
- Catalyst optimization: Replace traditional bases (e.g., NaOAc) with DMAP to enhance reactivity .
- Byproduct analysis: Monitor reaction progress via TLC and isolate intermediates before degradation .
Q. What analytical methods detect decomposition products during storage?
- HPLC-MS: Identifies hydrolyzed products (e.g., free indole-3-carboxylic acid).
- DSC/TGA: Detects thermal decomposition events above 150°C .
- ¹H NMR: Tracks Boc group integrity by observing methyl signal splitting .
Q. How to design experiments probing the compound’s stability under physiological conditions?
- Buffer compatibility studies: Incubate the compound in PBS (pH 7.4) at 37°C and analyze degradation via LC-MS.
- Enzymatic assays: Test susceptibility to esterases or proteases using liver microsomes.
- Simulated gastric fluid: Assess stability in 0.1 M HCl to model oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
